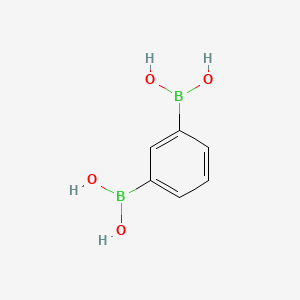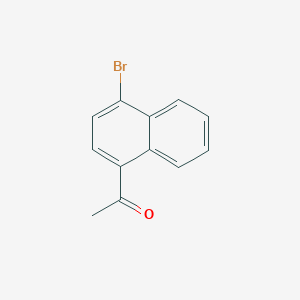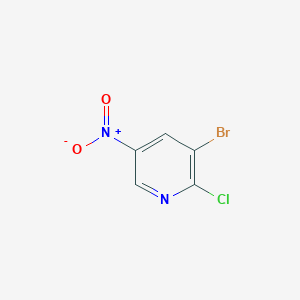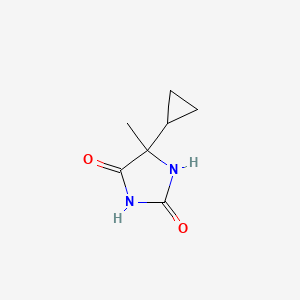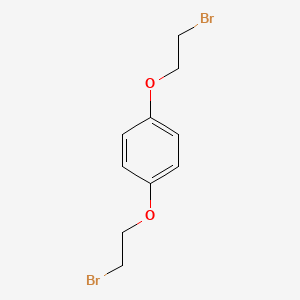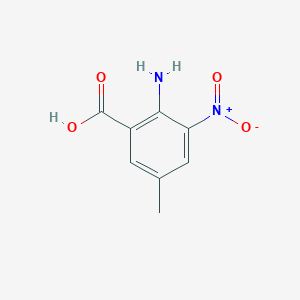
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar brominated phenylacetic acids involves regioselective bromination, indicating that the synthesis of "3-Bromo-4-hydroxy-5-methoxyphenylacetic acid" could follow a comparable pathway. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized through the bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving an 84% yield (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
In similar compounds, the methoxy group tends to be nearly coplanar with the phenyl ring, while the acetic acid substituent exhibits a significant tilt relative to the ring. This structural orientation influences the electronic distribution and reactivity of the molecule (Guzei, Gunderson, & Hill, 2010).
Chemical Reactions and Properties
Brominated phenylacetic acids participate in various chemical reactions, including esterification and oxidative cyclization, to yield compounds of biological interest. The presence of bromo and methoxy groups can direct further functionalization, such as hydroxylation, to produce more complex derivatives (Padakanti, Veeramaneni, Pattabiraman, Pal, & Yeleswarapu, 2002).
科学的研究の応用
Metabolic Pathways and Derivatives
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, as a chemical compound, has been studied primarily for its role in metabolic pathways and as a derivative of other compounds. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid as one of the metabolites. This study indicates the compound's relevance in metabolic pathways related to psychoactive substances (Kanamori et al., 2002).
Natural Derivatives from Marine Algae
Research by Zhao et al. (2004) on bromophenol derivatives from the red alga Rhodomela confervoides included the identification of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. This study highlights the compound's presence in natural marine sources, contributing to the understanding of natural product chemistry (Zhao et al., 2004).
Analytical Chemistry Applications
In the field of analytical chemistry, the determination and analysis of monoamine metabolites, including 4-hydroxy-3-methoxyphenylacetic acid (HVA), are crucial. For example, Swahn et al. (1976) described a method for the simultaneous determination of HVA and other monoamine metabolites in various biological samples, indicating the relevance of such compounds in neurochemical studies (Swahn et al., 1976).
Antioxidant Properties
Li et al. (2011) isolated several bromophenol derivatives from the marine red alga Rhodomela confervoides, including 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. They evaluated these compounds for their antioxidant activities, suggesting the potential of these natural products in antioxidant applications (Li et al., 2011).
Molecular Structure Analysis
Guzei et al. (2010) focused on the molecular structure of 3-Bromo-4-methoxyphenylacetic acid, providing insights into its chemical properties and potential applications in material science or pharmaceutical chemistry (Guzei et al., 2010).
Safety and Hazards
特性
IUPAC Name |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-14-7-3-5(4-8(11)12)2-6(10)9(7)13/h2-3,13H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJWTDZZELJFSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC(=O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334145 |
Source


|
| Record name | (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid | |
CAS RN |
206559-42-4 |
Source


|
| Record name | (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

